molecular formula C16H19N5OS2 B2834201 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421493-39-1

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2834201
CAS No.: 1421493-39-1
M. Wt: 361.48
InChI Key: BABNTTXQSUMWQY-UHFFFAOYSA-N
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Description

The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a structurally complex molecule featuring a thiazole core substituted with a 3,5-dimethylpyrazole moiety and a urea linkage connected to a thiophene-methyl group. Its design integrates multiple heterocyclic systems, which are often leveraged in medicinal chemistry for their hydrogen-bonding capabilities and aromatic interactions.

Properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS2/c1-11-8-12(2)21(20-11)16-19-13(10-24-16)5-6-17-15(22)18-9-14-4-3-7-23-14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNTTXQSUMWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.

    Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of thiazole ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, involving the reaction of α-haloketones with thioamides.

    Coupling reactions: The pyrazole and thiazole rings are then coupled using an appropriate linker, such as ethyl bromide, under basic conditions.

    Formation of the urea linkage: The final step involves the reaction of the coupled intermediate with thiophene-2-carboxylic acid and an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the urea linkage to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Halogenating agents: Bromine, chlorine

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions

    Amines: Formed from reduction reactions

    Halogenated derivatives: Formed from substitution reactions

Scientific Research Applications

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is largely dependent on its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. For example, the pyrazole ring may interact with enzyme active sites, while the thiazole and thiophene rings may engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on synthetic yields, substituent effects, and molecular features.

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethylpyrazole and thiophene-methyl urea substituents contrast with the trifluoromethylphenyl (10d) and chlorophenyl (10f) groups in . The hydroperoxypropan-2-yl group in ’s derivative introduces reactivity risks (e.g., decomposition via radical pathways), whereas the target compound’s pyrazole and thiophene are more stable under ambient conditions .

Synthetic Accessibility :

  • High yields (>89%) for compounds 10d–10f () suggest efficient coupling strategies for urea-thiazole derivatives. The absence of yield data for the target compound leaves room for optimization, though its lack of sterically hindered groups (e.g., piperazine in 10d–10f) may favor synthesis .

Structural Flexibility: The ethyl linker in the target compound provides conformational flexibility, unlike the rigid oxazolidinone backbone in ’s derivative. This flexibility could enhance binding to dynamic protein targets but may reduce selectivity .

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